

Technical Support Center: Addressing Fungicide Resistance in *Botrytis cinerea*

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Compound of Interest

Compound Name: A-123189

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on fungicide resistance in *Botrytis cinerea*.

Troubleshooting Guides

Issue 1: Inconsistent EC50 values for a specific fungicide.

Question: My dose-response assays for a given fungicide are showing high variability in EC50 values for the same *B. cinerea* isolate. What could be the cause?

Answer:

Several factors can contribute to inconsistent EC50 values. Consider the following troubleshooting steps:

- Spore Viability and Concentration: Ensure that the conidial suspension is fresh and that the spore viability is high and consistent across experiments. Use a hemocytometer to accurately determine and standardize the spore concentration for each assay.
- Inoculum Age: The age of the fungal culture from which spores are harvested can impact their vigor and fungicide sensitivity. Always use cultures of a consistent age (e.g., 10-14 days old).

- **Media Composition:** The composition of the growth medium can influence both fungal growth and the activity of the fungicide. Use a standardized, well-defined medium for all assays. Some fungicides may be less stable or active in certain media.
- **Solvent Effects:** If the fungicide is dissolved in a solvent like DMSO, ensure the final concentration of the solvent is low (typically <1%) and consistent across all treatments, including the control. High solvent concentrations can inhibit fungal growth.
- **Incubation Conditions:** Maintain consistent temperature, light, and humidity during the incubation period. Fluctuations in these conditions can affect the growth rate of the fungus and the outcome of the assay.
- **Plate Edge Effects:** Growth in the outer wells of a microtiter plate can be different from the inner wells due to evaporation. To mitigate this, avoid using the outermost wells or fill them with sterile water to maintain humidity.

Issue 2: My PCR assay to detect a known resistance mutation is failing.

Question: I am trying to amplify a specific gene known to confer resistance (e.g., *sdhB* for bosalid resistance) from a resistant *B. cinerea* isolate, but I am not getting a PCR product. What should I do?

Answer:

PCR failure can be due to several reasons. Follow these troubleshooting steps:

- **DNA Quality:** Ensure the genomic DNA extracted from your *B. cinerea* isolate is of high quality and free of PCR inhibitors. Use a spectrophotometer (e.g., NanoDrop) to check the purity (A260/A280 and A260/A230 ratios) and concentration.
- **Primer Design:** Verify that your primers are specific to the target gene in *B. cinerea*. You can use NCBI's BLAST tool to check for potential off-target binding. The primers should also have appropriate melting temperatures (Tm) and be free of secondary structures like hairpins and self-dimers.

- PCR Conditions: Optimize the annealing temperature. A temperature that is too high will prevent primer binding, while one that is too low can lead to non-specific amplification. Gradient PCR can be used to determine the optimal annealing temperature. Also, check the extension time to ensure it is sufficient for the length of the target amplicon.
- Master Mix and Reagents: Ensure that the DNA polymerase, dNTPs, and buffer are not expired and have been stored correctly. Consider using a hot-start polymerase to reduce non-specific amplification.
- Positive and Negative Controls: Always include a positive control (DNA from an isolate known to amplify well) and a negative control (no DNA template) to diagnose issues with the PCR reaction itself.

Issue 3: A resistant phenotype does not correlate with a known target-site mutation.

Question: My *B. cinerea* isolate shows strong resistance to a fungicide in vitro, but sequencing of the target gene did not reveal any of the known resistance-conferring mutations. What other mechanisms could be involved?

Answer:

The absence of a target-site mutation in a resistant phenotype strongly suggests the involvement of other resistance mechanisms. The most common alternative is the overexpression of efflux pumps.^{[1][2][3]} Here's how to investigate this:

- Multidrug Resistance (MDR) Phenotype: Test the isolate's sensitivity to a panel of fungicides with different modes of action.^{[1][3]} Resistance to multiple, structurally unrelated fungicides is a hallmark of MDR mediated by efflux pumps.
- Gene Expression Analysis: Use quantitative real-time PCR (qPCR) to measure the expression levels of known efflux transporter genes, such as the ATP-binding cassette (ABC) transporters (e.g., BcatrB, BcatrD) and major facilitator superfamily (MFS) transporters (e.g., mfsM2). Compare the expression levels in the resistant isolate to those in a sensitive wild-type strain.

- **Efflux Pump Inhibitors:** Conduct fungicide sensitivity assays in the presence and absence of an efflux pump inhibitor. A significant increase in sensitivity to the fungicide in the presence of the inhibitor would indicate that efflux pumps are contributing to the resistance.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of fungicide resistance in *Botrytis cinerea*?

A1: *Botrytis cinerea* has a high capacity to develop resistance to fungicides through several mechanisms:

- **Target-site modification:** Point mutations in the gene encoding the target protein can reduce the binding affinity of the fungicide, rendering it less effective. This is a common mechanism for resistance to fungicides like boscalid (mutations in the *sdhB* gene) and fenhexamid (mutations in the *erg27* gene).
- **Overexpression of efflux pumps:** Increased expression of membrane transporters, particularly ABC and MFS transporters, can actively pump the fungicide out of the fungal cell, preventing it from reaching its target. This often leads to multidrug resistance (MDR), where the fungus is resistant to several classes of fungicides.
- **Overexpression of the target protein:** An increase in the amount of the target protein can titrate out the fungicide, requiring higher concentrations for effective inhibition.
- **Metabolic detoxification:** The fungus may evolve pathways to metabolize and detoxify the fungicide.

Q2: How can I determine the EC50 of a fungicide against a *B. cinerea* isolate?

A2: The 50% effective concentration (EC50) can be determined using a dose-response assay, typically by measuring the inhibition of conidial germination or mycelial growth. A common method is the conidial germination assay:

- Prepare a serial dilution of the fungicide in a suitable growth medium (e.g., potato dextrose broth).
- Add a standardized concentration of *B. cinerea* conidia to each dilution in a microtiter plate.

- Include a positive control (no fungicide) and a negative control (no spores).
- Incubate the plates under optimal conditions for germination (e.g., 20-25°C for 12-24 hours).
- Measure the germination rate or growth (e.g., using a spectrophotometer to measure optical density) for each concentration.
- Plot the percentage of inhibition against the log of the fungicide concentration and use a non-linear regression model to calculate the EC50 value.

Q3: What are the common mutations associated with resistance to specific fungicides in *B. cinerea*?

A3: Several well-characterized mutations are associated with resistance to common fungicides:

- Boscalid (SDHI): Mutations in the *sdhB* gene, which encodes a subunit of the succinate dehydrogenase complex, are the primary cause of resistance. Common mutations include H272R/Y, P225F, and N230I.
- Fenhexamid: Resistance is primarily associated with mutations in the *erg27* gene, which is involved in sterol biosynthesis. The most frequent mutations are at codon 412 (F412S/I/C/V) and T63I.
- Cyprodinil (Anilinopyrimidine): Resistance to this class of fungicides is more complex and can be associated with multiple mechanisms, including target-site mutations and overexpression of efflux pumps.
- Pyraclostrobin (Qo1): The G143A mutation in the cytochrome b (*cytb*) gene is a common cause of high-level resistance to Qo1 fungicides.

Q4: What is multidrug resistance (MDR) in *B. cinerea* and how does it arise?

A4: Multidrug resistance (MDR) is the phenomenon where a fungal strain becomes resistant to multiple fungicides with different modes of action. In *B. cinerea*, MDR is often caused by the overexpression of efflux transporter genes, such as *BcatrB* (an ABC transporter) and *mfsM2* (an MFS transporter). The overexpression of these transporters can be caused by mutations in

their regulatory genes (e.g., the transcription factor Mrr1) or by rearrangements in the promoter regions of the transporter genes themselves.

Data Presentation

Table 1: EC50 Values for Boscalid in Sensitive and Resistant *B. cinerea* Isolates

Isolate Type	Genotype (sdhB)	Mean EC50 (µg/ml)	Resistance Factor (RF)
Sensitive	Wild-type	0.29	-
Resistant	H272R/Y	7.3	~25

Table 2: Frequency of Fungicide Resistance in *B. cinerea* Isolates from Various Studies

Fungicide	Crop	Region	Resistant Isolates (%)	Citation
Boscalid	Strawberry	Carolinas, USA	61.5	
Boscalid	Tomato/Cucumber	Shandong, China	29.0	
Fenhexamid	Strawberry	Carolinas, USA	16.8	
Cyprodinil	Strawberry	Carolinas, USA	17.0	

Experimental Protocols

Protocol 1: Determination of Fungicide Sensitivity using a Conidial Germination Assay

- Culture Preparation: Grow *B. cinerea* isolates on potato dextrose agar (PDA) at 20-22°C for 10-14 days until conidia are abundant.
- Spore Suspension: Flood the plates with sterile distilled water containing 0.01% Tween 20. Gently scrape the surface with a sterile glass rod to release the conidia. Filter the suspension through sterile cheesecloth to remove mycelial fragments.

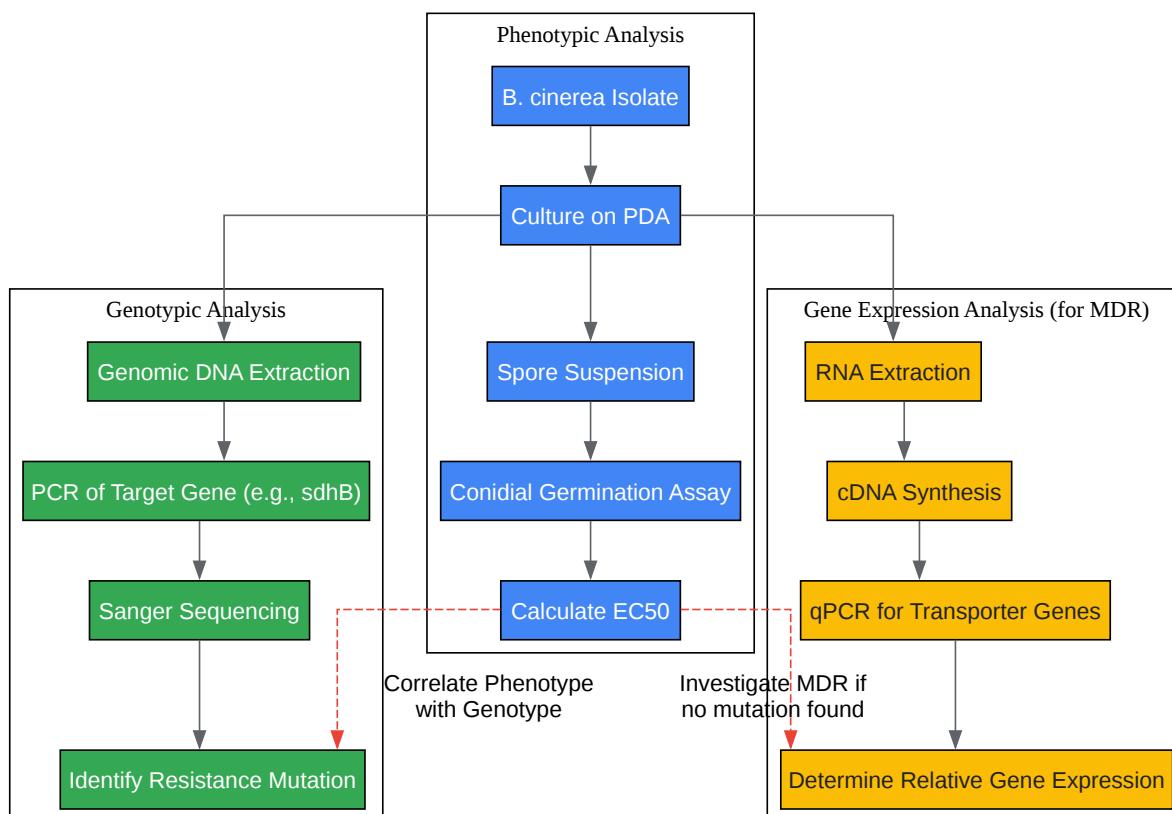
- Spore Quantification: Use a hemocytometer to count the conidia and adjust the concentration to 1×10^5 conidia/ml in potato dextrose broth (PDB).
- Fungicide Dilution: Prepare a stock solution of the fungicide in an appropriate solvent (e.g., DMSO). Make serial dilutions in PDB in a 96-well microtiter plate. The final solvent concentration should not exceed 1%.
- Inoculation: Add the spore suspension to the wells containing the fungicide dilutions. Include a control with no fungicide.
- Incubation: Incubate the plate at 20-22°C for 16-24 hours in the dark.
- Assessment: Determine the percentage of germinated conidia by examining at least 100 conidia per replicate under a microscope. A conidium is considered germinated if the germ tube is at least as long as the conidium itself.
- Data Analysis: Calculate the percentage of inhibition for each fungicide concentration relative to the control. Use statistical software to perform a probit or logistic regression to determine the EC50 value.

Protocol 2: Molecular Detection of the H272R Mutation in the *sdhB* Gene

- DNA Extraction: Extract genomic DNA from a 5-7 day old mycelial culture grown in PDB using a commercial fungal DNA extraction kit or a standard CTAB protocol.
- PCR Amplification: Amplify a fragment of the *sdhB* gene containing codon 272 using specific primers.
 - Forward Primer: 5'-GCTCTCATATCAGCATCTTC-3'
 - Reverse Primer: 5'-GTTGCCATCAGCATTGAT-3'
- PCR Cycling Conditions:
 - Initial denaturation: 94°C for 3 min

- 35 cycles of:
 - Denaturation: 94°C for 30 sec
 - Annealing: 55°C for 30 sec
 - Extension: 72°C for 1 min
- Final extension: 72°C for 10 min
- Sequencing: Purify the PCR product and send it for Sanger sequencing using the same primers.
- Sequence Analysis: Align the resulting sequence with the wild-type *sdhB* sequence to identify any nucleotide changes at codon 272 (CAC for Histidine to CGC for Arginine).

Visualizations

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Caption: Workflow for characterizing fungicide resistance in *B. cinerea*.

Caption: Signaling pathway for multidrug resistance (MDR) in *B. cinerea*.

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